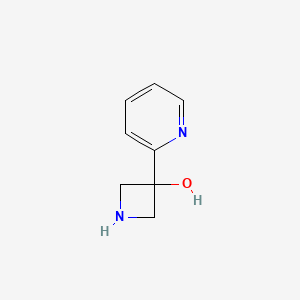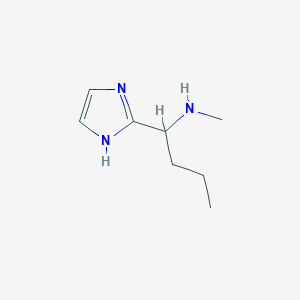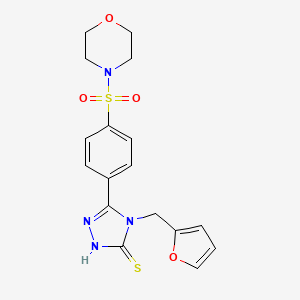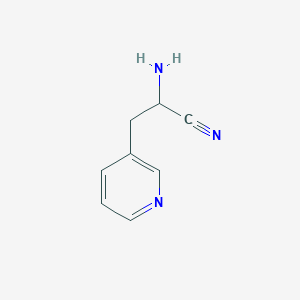
3-Hydroxy-2-methylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is a heterocyclic organic compound with the molecular formula C6H12N2O2. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of a hydroxyl group and a carboxamide group makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methylpyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2-methylpyrrolidine-1-carboxamide.
Reduction: Formation of 3-hydroxy-2-methylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
3-Hydroxy-2-methylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-Methyl-3-pyridinol: Another similar compound with a hydroxyl group on a pyridine ring.
Pyrrolidine-2-one: A related compound with a lactam structure.
Uniqueness
3-Hydroxy-2-methylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its pyrrolidine ring structure. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-hydroxy-2-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(9)2-3-8(4)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10) |
InChIキー |
BHXZBSIHCDEFBH-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCN1C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)






![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)


![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
